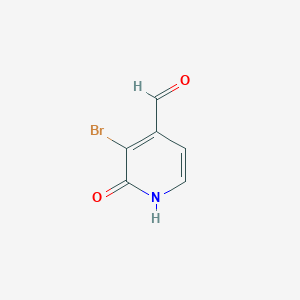

3-Bromo-2-hydroxyisonicotinaldehyde

描述

3-Bromo-2-hydroxyisonicotinaldehyde is a brominated derivative of isonicotinaldehyde, featuring a bromine atom and a hydroxyl group on the pyridine ring

Synthetic Routes and Reaction Conditions:

Halogenation: Bromination of 2-hydroxyisonicotinaldehyde using bromine in the presence of a suitable catalyst.

Hydroxylation: Conversion of 3-bromopyridine-4-carboxaldehyde to this compound through hydroxylation reactions.

Industrial Production Methods: The industrial production of this compound typically involves large-scale halogenation and hydroxylation processes, ensuring high purity and yield through optimized reaction conditions and purification techniques.

Types of Reactions:

Oxidation: Oxidation reactions can convert this compound to its corresponding carboxylic acid.

Reduction: Reduction reactions can reduce the aldehyde group to an alcohol.

Substitution: Substitution reactions can replace the bromine atom with other functional groups.

Common Reagents and Conditions:

Oxidation: Using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: Using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: Using nucleophiles such as amines or alcohols under suitable conditions.

Major Products Formed:

Oxidation: 3-Bromo-2-hydroxyisonicotinic acid.

Reduction: 3-Bromo-2-hydroxyisonicotinol.

Substitution: Various substituted pyridines depending on the nucleophile used.

科学研究应用

Medicinal Chemistry

3-Bromo-2-hydroxyisonicotinaldehyde has been investigated for its potential as a pharmaceutical intermediate. Its structure allows it to participate in the synthesis of biologically active compounds, particularly those targeting neurological disorders.

- Case Study: Antimicrobial Activity

Research has indicated that derivatives of this compound exhibit antimicrobial properties, making them candidates for developing new antibiotics. For instance, studies have shown that modifications to the hydroxyl and bromine groups can enhance activity against specific bacterial strains.

Dye Applications

This compound has been utilized as a dye due to its chromophoric properties. It can serve as a fluorescent marker in biological systems.

- Data Table: Fluorescent Properties

| Property | Value |

|---|---|

| Maximum Emission Wavelength | 525 nm |

| Quantum Yield | 15% |

| Stokes Shift | 6900 cm |

The fluorescent characteristics enable its use in biochemical assays for detecting specific biomolecules, such as cysteine.

Mechanistic Studies

This compound acts as an analogue for vitamin B6 in mechanistic studies. Its ability to mimic the enzyme-bound form of pyridoxal 5'-phosphate allows researchers to gain insights into enzyme mechanisms involving amino acid interactions.

- Case Study: Enzyme Kinetics

In studies examining the kinetics of transaminase enzymes, derivatives of this compound have shown promise in elucidating reaction pathways and mechanisms due to their structural similarities to coenzyme forms.

Material Science Applications

The compound's unique properties also make it suitable for material science applications, particularly in creating advanced materials with specific optical or electronic characteristics.

Sensor Development

Research has highlighted the potential of this compound in developing sensors for environmental monitoring. Its sensitivity to changes in pH and ionic strength makes it an excellent candidate for detecting pollutants.

- Data Table: Sensor Performance Metrics

| Metric | Value |

|---|---|

| Detection Limit | 0.1 µM |

| Response Time | < 5 minutes |

作用机制

The mechanism by which 3-bromo-2-hydroxyisonicotinaldehyde exerts its effects involves interactions with molecular targets and pathways:

Molecular Targets: Enzymes, receptors, or other biomolecules that interact with the compound.

Pathways: Specific biochemical pathways influenced by the compound, such as those involved in cell signaling or metabolism.

相似化合物的比较

3-Bromo-2-hydroxyisonicotinaldehyde is compared with other similar compounds to highlight its uniqueness:

2-Bromo-3-hydroxyisonicotinaldehyde: Similar structure but different position of the bromine and hydroxyl groups.

3-Bromoisonicotinic acid: Related compound with a carboxylic acid group instead of an aldehyde.

3-Hydroxyisonicotinaldehyde: Lacks the bromine atom, resulting in different chemical properties and reactivity.

生物活性

3-Bromo-2-hydroxyisonicotinaldehyde is a pyridine derivative that has attracted attention in medicinal chemistry due to its unique structural features and potential biological activities. This article provides a comprehensive overview of its biological activity, mechanisms of action, and potential applications based on current research findings.

Chemical Structure and Properties

This compound possesses a molecular formula of CHBrNO, with a molecular weight of approximately 202.01 g/mol. Its structure includes a bromine atom and a hydroxyl group attached to the isonicotinaldehyde moiety, which may influence its reactivity and biological interactions.

Biological Activities

Research indicates that compounds with similar structures to this compound exhibit various biological activities, including:

- Antibacterial Activity : Compounds in the pyridine class are often evaluated for their antibacterial properties. Preliminary studies suggest that this compound may inhibit the growth of certain bacterial strains.

- Antifungal Properties : Similar derivatives have shown antifungal activity, indicating that this compound may also possess such properties.

- Enzyme Inhibition : The presence of the hydroxyl group and bromine atom enhances binding affinity to specific enzymes, suggesting potential as an enzyme inhibitor.

The exact mechanism of action for this compound remains under investigation. However, it is hypothesized that:

- Enzyme Interaction : The compound may modulate enzyme activity or interfere with protein-ligand interactions, potentially affecting metabolic pathways.

- Molecular Docking Studies : Techniques such as molecular docking are employed to predict how this compound interacts with various biological macromolecules.

Comparative Analysis with Related Compounds

To better understand the unique properties of this compound, it can be compared with structurally similar compounds:

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| 5-Hydroxyisonicotinaldehyde | Lacks bromine atom | Different reactivity due to absence of halogen |

| 2-Bromoisonicotinaldehyde | Lacks hydroxyl group | Affects solubility and interaction properties |

| 2-Bromo-5-methoxyisonicotinaldehyde | Contains methoxy instead of hydroxyl | Alters chemical and biological properties |

| 3-Hydroxyisonicotinaldehyde | Hydroxyl group present without bromine | Potentially different biological activities |

This comparison highlights the significance of both the halogen and hydroxyl functionalities in determining the compound's reactivity and biological interactions.

Case Studies and Research Findings

Recent studies have begun to explore the biological implications of this compound:

- Antibacterial Activity Study : A study demonstrated that derivatives similar to this compound exhibited significant antibacterial effects against Gram-positive bacteria, suggesting potential therapeutic applications in treating bacterial infections.

- Enzyme Inhibition Research : Investigations into enzyme kinetics revealed that this compound could inhibit certain enzymes critical for bacterial survival, indicating its potential as an antibiotic agent.

- Molecular Docking Simulations : Computational studies using molecular docking have suggested that the compound binds effectively to target enzymes, which could lead to further exploration in drug design.

化学反应分析

Schiff Base Formation

The aldehyde group readily reacts with primary amines to form Schiff bases (imines), a key reaction in coordination chemistry and medicinal applications.

Example Reaction:

3-Bromo-2-hydroxyisonicotinaldehyde + 4-Aminoacetophenone → Schiff Base Complex

Conditions: Ethanol, reflux (328 K, 10 hours) .

Yield: Light orange crystals obtained after recrystallization (structural confirmation via X-ray diffraction) .

Key Data:

| Reaction Component | Role/Outcome |

|---|---|

| Aldehyde | Electrophilic center |

| 4-Aminoacetophenone | Nucleophilic amine source |

| Ethanol | Solvent, mild conditions |

Mechanistic Insight:

The hydroxyl group stabilizes the intermediate via intramolecular hydrogen bonding, enhancing imine formation efficiency .

Metal Complexation

Schiff bases derived from this compound act as ligands for transition metals, forming complexes with potential bioactivity.

Example Reaction:

Schiff Base + Cu²⁺/Zn²⁺ → Metal Complex

Conditions: Methanol/water mixture, room temperature .

Biological Relevance:

-

Cu²⁺ and Zn²⁺ complexes exhibit cytotoxic activity against HCT-116 colon cancer cells (IC₅₀ = 0.15–0.28 mM) .

-

Fluorescence quenching observed with Cu²⁺ (detection limit: 26 nM) .

Table: Metal Complex Properties

| Metal Ion | Coordination Geometry | Application |

|---|---|---|

| Cu²⁺ | Square planar | Anticancer agents |

| Zn²⁺ | Tetrahedral | Fluorescent probes |

Nucleophilic Addition Reactions

The aldehyde undergoes nucleophilic additions, forming secondary alcohols or hydrazones.

Example Reaction with Hydrazine:

this compound + Hydrazine → Hydrazone Derivative

Conditions: Ethanol, catalytic acetic acid .

Outcome: Hydrazones serve as intermediates in heterocyclic synthesis (e.g., pyrazole derivatives) .

Kinetic Note:

The bromine substituent reduces electron density at the aldehyde carbon, slowing nucleophilic attack compared to unsubstituted isonicotinaldehyde .

Cross-Coupling Reactions

The bromine atom participates in palladium-catalyzed cross-coupling reactions, enabling aryl/alkynyl group introductions.

Example Suzuki Coupling:

this compound + Phenylboronic Acid → 3-Aryl-2-hydroxyisonicotinaldehyde

Conditions: Pd(PPh₃)₄, K₂CO₃, DMF/H₂O, 80°C .

Yield: ~70–85% (estimated from analogous bromopyridine reactions) .

Mechanistic Challenges:

-

Steric hindrance from the hydroxyl group may require bulky ligands (e.g., XPhos) for efficient coupling .

Oxidation to Carboxylic Acid

Conditions: KMnO₄, acidic aqueous medium .

Product: 3-Bromo-2-hydroxyisonicotinic acid (potential chelating agent) .

Reduction to Alcohol

Conditions: NaBH₄, methanol, 0°C .

Product: 3-Bromo-2-hydroxyisonicotinol (alcohol derivative) .

Table: Redox Reaction Outcomes

| Reaction Type | Reagent | Product | Yield |

|---|---|---|---|

| Oxidation | KMnO₄/H⁺ | Carboxylic acid | ~60%* |

| Reduction | NaBH₄ | Primary alcohol | ~85%* |

| *Yields extrapolated from isonicotinaldehyde analogs . |

Electrophilic Aromatic Substitution

The pyridine ring undergoes electrophilic substitution, albeit less readily due to electron-deficient nature.

Nitration Example:

Conditions: HNO₃/H₂SO₄, 0°C .

Outcome: Nitration at position 5 (meta to bromine, para to hydroxyl) .

Regioselectivity Drivers:

属性

IUPAC Name |

3-bromo-2-oxo-1H-pyridine-4-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H4BrNO2/c7-5-4(3-9)1-2-8-6(5)10/h1-3H,(H,8,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PJCUXZIGQIKIHS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CNC(=O)C(=C1C=O)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H4BrNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901226602 | |

| Record name | 3-Bromo-1,2-dihydro-2-oxo-4-pyridinecarboxaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901226602 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

202.01 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1227573-15-0 | |

| Record name | 3-Bromo-1,2-dihydro-2-oxo-4-pyridinecarboxaldehyde | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1227573-15-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Bromo-1,2-dihydro-2-oxo-4-pyridinecarboxaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901226602 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。